5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide
Overview
Description
3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide typically involves the following steps:
Formation of 5-methylisoxazole-3-carboxylic acid: This can be achieved through a cycloaddition reaction involving nitrile oxides and alkynes.
Conversion to 5-methylisoxazole-3-carboxylic acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Reaction with 2-(p-isopropylbenzyl)hydrazine: The acid chloride is then reacted with 2-(p-isopropylbenzyl)hydrazine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-(p-Isopropylbenzyl)hydrazine: Another precursor used in the synthesis.
Isoxazole derivatives: A broad class of compounds with similar structural features.
Uniqueness
3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isoxazole ring with the hydrazide group and the p-isopropylbenzyl moiety makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-methyl-N'-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)13-6-4-12(5-7-13)9-16-17-15(19)14-8-11(3)20-18-14/h4-8,10,16H,9H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDQRPFISTUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC=C(C=C2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239082 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92649-60-0 | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092649600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-(p-isopropylbenzyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.